4-Amino-N-methylpyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBIGAJBEHIRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155066-09-3 | |
| Record name | 4-amino-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Amino N Methylpyridine 2 Carboxamide and Its Analogues
Strategic Approaches to the Synthesis of Pyridine-2-carboxamide Derivatives
The construction of the pyridine-2-carboxamide scaffold is foundational for accessing a wide array of derivatives, including the target compound 4-Amino-N-methylpyridine-2-carboxamide. Several strategic approaches have been developed, often starting from readily available pyridine (B92270) carboxylic acids.
A primary and widely adopted method is the amidation of pyridine-2-carboxylic acid derivatives . This typically involves a two-step process where the carboxylic acid is first activated and then reacted with the desired amine. A common activation method is the conversion of the carboxylic acid to an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. mdpi.comnih.gov The resulting acyl chloride is highly reactive and readily undergoes condensation with an amine to form the amide bond. mdpi.com For instance, picolinic acid (pyridine-2-carboxylic acid) can be reacted with thionyl chloride to generate the acid chloride in situ, which is then coupled with various N-alkylanilines to produce N-alkyl-N-phenylpicolinamides. nih.gov
Another approach is the mixed anhydride (B1165640) method . In this strategy, the carboxylic acid is reacted with a reagent such as ethyl chloroformate in the presence of a base like triethylamine. This forms a mixed anhydride intermediate, which then reacts with the amine to yield the desired carboxamide. This method was successfully used to couple 2,6-dipicolinic acid with D-alanyl methyl ester. mdpi.com
Modern advancements have introduced alternative synthetic routes. Electrochemical synthesis offers a green chemistry approach, avoiding the need for external chemical oxidants. One such method facilitates the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines (primary, secondary, and ammonia) in an aqueous medium, using potassium iodide as both a mediator and an electrolyte. rsc.org Furthermore, organophosphorus-catalyzed three-component reactions represent a convergent and efficient strategy. This auto-tandem catalytic cascade allows for the condensation of an amine, a carboxylic acid, and a pyridine N-oxide to directly assemble 2-amidopyridines, showcasing a modular approach to this valuable pharmacophore. nih.gov
The choice of strategy often depends on the substrate's functional group tolerance, desired scale, and economic viability. The following table summarizes these key approaches.
| Synthetic Strategy | Activating Agent / Catalyst | Starting Materials | Key Features |
| Acyl Chloride Method | Thionyl Chloride, Oxalyl Chloride | Pyridine-2-carboxylic acid, Amine | High reactivity, common two-step process. mdpi.comnih.gov |
| Mixed Anhydride Method | Ethyl Chloroformate, Triethylamine | Pyridine-2-carboxylic acid, Amine | Mild conditions, suitable for sensitive substrates. mdpi.com |
| Electrochemical Synthesis | KI (Mediator/Electrolyte) | Pyridine carbohydrazide, Amine | Green chemistry, avoids external oxidants. rsc.org |
| Catalytic Three-Component Reaction | Organophosphorus (PIII/PV) Catalyst | Carboxylic acid, Amine, Pyridine N-oxide | High efficiency, convergent, modular synthesis. nih.gov |
Specific Synthetic Pathways for this compound
The synthesis of the specific target molecule, this compound, involves the strategic formation of the N-methylamide bond and the introduction of the amino group at the C4 position of the pyridine ring.
The formation of the N-methylamide moiety is a critical step. A direct and effective method involves the reaction of a suitable pyridine-2-carboxylic acid precursor with methylamine (B109427). For example, a general synthesis of N-methylpicolinamide derivatives starts with commercially available 2-picolinic acid, which is first reacted with thionyl chloride to form the acyl chloride. This intermediate is subsequently treated with methylamine to yield the N-methyl carboxamide. mdpi.com
This fundamental transformation can be applied to precursors that already contain the 4-amino group or a precursor to it. The synthesis of 4-aminopyridine-2-carboxylic acid itself can be achieved through the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) using a palladium on carbon (Pd/C) catalyst in an aqueous lithium hydroxide (B78521) solution, followed by acidification to precipitate the product in high yield. chemicalbook.com This 4-aminopicolinic acid can then be subjected to amidation with methylamine, likely after activation via an acyl chloride or through standard peptide coupling conditions.
Direct catalytic amidations using boron-derived catalysts are also a viable, though less traditional, option that avoids the need for stoichiometric activating agents. mdpi.com These reactions proceed by trapping the water byproduct to drive the equilibrium towards amide formation. mdpi.com
An important analogue and key intermediate in pharmaceutical synthesis is 4-(4-Aminophenoxy)-N-methylpicolinamide. chemicalbook.comtcichemicals.com Its synthesis provides a strategic route to functionalizing the 4-position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction.
The synthesis typically begins with a 4-halopyridine derivative, such as N-methyl-4-chloropyridine-2-carboxamide. chemicalbook.comgoogle.com This intermediate is reacted with 4-aminophenol (B1666318) in the presence of a strong base. A common procedure involves treating a solution of 4-aminophenol in a solvent like dimethylformamide (DMF) with potassium tert-butoxide. The resulting phenoxide then acts as a nucleophile, displacing the chloride at the 4-position of the pyridine ring. The reaction mixture is heated to drive the substitution to completion. chemicalbook.comchemicalbook.com Following an aqueous workup and extraction, the product is typically isolated and purified by column chromatography, affording 4-(4-Aminophenoxy)-N-methylpicolinamide as a solid. chemicalbook.com
The reaction parameters for a typical synthesis are detailed in the table below.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| 4-Aminophenol | N-Methyl-4-chloropyridine-2-carboxamide | Potassium tert-butoxide, Potassium carbonate | DMF | 80 °C | 80% | chemicalbook.comchemicalbook.com |
Introducing an amino group directly onto the pyridine core is a key transformation. The Chichibabin reaction is a classic method for the amination of pyridines, typically involving the reaction of the pyridine with sodium amide to install an amino group at the C2 position. ntu.edu.sgyoutube.com While this reaction often requires high temperatures, recent modifications have enabled milder conditions. youtube.com For instance, a composite of sodium hydride (NaH) and a lithium iodide (LiI) additive was found to mediate the Chichibabin amination of pyridine with primary alkylamines at a significantly lower temperature (85 °C). ntu.edu.sg
While the Chichibabin reaction classically favors the C2/C6 positions, amination at C4 can be achieved if the C2/C6 positions are blocked or if the reaction proceeds through a different mechanism. An alternative to direct amination is the displacement of a leaving group at the 4-position, as seen in the synthesis of the aminophenoxy precursor. chemicalbook.com A more direct route involves the hydrogenation of a polychlorinated pyridine. The synthesis of 4-aminopyridine-2-carboxylic acid from Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) demonstrates a powerful method for installing the 4-amino group by reductive dehalogenation. chemicalbook.com
Advanced Purification and Isolation Techniques in Pyridine Carboxamide Synthesis
The purity of this compound and its analogues is critical, especially for pharmaceutical applications. A combination of techniques is employed for isolation and purification.
Extraction and Liquid-Liquid Wash: Following the reaction, a standard workup often involves extraction with an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then washed with brine to remove water-soluble impurities. chemicalbook.com If pyridine is used as a solvent or base, it can be removed by washing the organic layer with a dilute acid solution (e.g., HCl) to form a water-soluble pyridinium (B92312) salt, or with an aqueous copper sulfate (B86663) solution, which forms a deeply colored copper-pyridine complex that partitions into the aqueous phase. youtube.com
Chromatography: Column chromatography is a frequently used method for purifying pyridine carboxamides from reaction byproducts and unreacted starting materials. mdpi.comchemicalbook.com For example, the separation of N-alkyl-N-phenylpicolinamides from chlorinated side products formed during the reaction with thionyl chloride is readily achieved by this technique. nih.gov
Crystallization and Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. Co-crystallization with dicarboxylic acids has been explored as a method to isolate and characterize pyridine-2-carboxamide. nih.gov For the final product, recrystallization from a suitable solvent system can significantly enhance purity.
Distillation and Sublimation: For volatile impurities or precursors, distillation is an effective purification method. A process for purifying pyridine and its derivatives involves treatment with an alkali metal compound followed by simple distillation. google.com For non-volatile impurities, sublimation can be used, as demonstrated in the purification of nicotinic acid, a related pyridine carboxylic acid. google.com
Process Optimization for Enhanced Yield and Selectivity
Optimizing the synthesis of pyridine carboxamides is crucial for large-scale production, aiming to maximize yield, minimize waste, and reduce costs.
A key area for optimization is the amidation step itself. The move from thermal condensation, which requires high temperatures (>160 °C), to catalyzed reactions significantly improves the process efficiency. mdpi.com Boron-based catalysts, for example, allow the direct amidation of carboxylic acids under milder conditions. mdpi.com
Process parameters such as temperature, solvent, and reactant ratios are critical variables. Response surface methodology has been used to identify the optimal conditions for vapor-phase pyridine synthesis, highlighting the importance of reaction temperature and aldehyde ratios for achieving high yields. catalysis.rucatalysis.ru
A significant advancement in process optimization is the transition from traditional batch processing to continuous flow chemistry . Researchers at Virginia Commonwealth University (VCU) developed a highly efficient, single-step continuous flow process for a pyridine derivative used in the synthesis of Nevirapine. This innovation, which involved incorporating a dehydrating agent, increased the yield from 58% to 92% and projected a 75% reduction in production costs compared to the previous five-step batch process. vcu.edu This demonstrates the profound impact that process design can have on the efficiency and economics of pyridine synthesis. vcu.edu The choice of solvent can also be critical; for instance, 2-MeTHF was identified as the optimal solvent for a two-step synthesis involving a copper-mediated reaction. acs.org
Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
A thorough search of scientific databases and scholarly articles has revealed a lack of published experimental data for the advanced spectroscopic characterization of the specific chemical compound this compound. Consequently, it is not possible to provide the detailed analysis and data tables for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Potential Energy Distribution (PED), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR as requested in the article outline.
Spectroscopic data is highly specific to the unique molecular structure of a compound. The electronic environment, bond strengths, and spatial arrangement of atoms in this compound would produce a unique spectral fingerprint. While data exists for structurally related compounds—such as 4-methylpyridin-2-amine, 4-aminopyridine (B3432731), and various other substituted N-methylpyridine-2-carboxamide derivatives—this information cannot be extrapolated to the target molecule. Substituting an amino group for a methyl group, for instance, fundamentally alters the vibrational modes (FTIR, Raman) and the chemical shifts of nearby protons and carbon atoms (NMR), making data from such analogues scientifically inaccurate for this specific analysis.
The generation of a scientifically accurate and informative article as outlined requires access to peer-reviewed research where this specific compound has been synthesized and characterized. As this information does not appear to be available in the public domain, fulfilling the request would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, the requested article focusing on the advanced spectroscopic characterization of this compound cannot be generated at this time.
Advanced Spectroscopic Characterization of 4 Amino N Methylpyridine 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional NMR Techniques (e.g., NOESY) for Connectivity Confirmation
A hypothetical COSY spectrum would be expected to show correlations between adjacent protons, for instance, between the protons on the pyridine (B92270) ring. The HSQC spectrum would link the protons directly to their attached carbon atoms, confirming the C-H framework. The HMBC spectrum is crucial for identifying longer-range couplings (typically 2-3 bonds), which would definitively establish the connectivity between the pyridine ring, the amino group, and the N-methylcarboxamide moiety. For example, a correlation between the methyl protons of the N-methyl group and the carbonyl carbon of the carboxamide group would be a key indicator.
Furthermore, a NOESY experiment would provide through-space correlations between protons that are in close proximity, which is invaluable for determining the preferred conformation of the molecule in solution. Expected NOE cross-peaks would likely be observed between the N-methyl protons and the proton at position 3 of the pyridine ring, as well as between the amino protons and the proton at position 5 of the pyridine ring, depending on the rotational conformation around the C-C and C-N bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the determination of the molecular weight and the elucidation of the fragmentation pathways of volatile compounds like 4-Amino-N-methylpyridine-2-carboxamide, often after suitable derivatization to enhance volatility and thermal stability.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. A primary fragmentation pathway would likely involve the cleavage of the amide bond. The fragmentation of the pyridine ring is also a common process in the mass spectra of pyridine derivatives.
Expected Fragmentation Patterns:
α-Cleavage: Cleavage of the bond between the pyridine ring and the carbonyl group, leading to the formation of a pyridyl cation and a neutral carbamoyl (B1232498) radical.
Amide Bond Cleavage: Fragmentation of the C-N bond in the amide group can lead to the formation of an acylium ion.
Loss of Neutral Molecules: The expulsion of small, stable neutral molecules such as CO, NH₃, or CH₃NH₂ is a common fragmentation route.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to a series of characteristic smaller fragment ions.
A hypothetical GC-MS analysis would provide a specific retention time for the compound, aiding in its identification in complex mixtures, and a detailed mass spectrum that can be interpreted to confirm its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aminopyridine and carboxamide chromophores.
The aminopyridine moiety is the principal chromophore, and its absorption bands are influenced by the electronic nature of the substituents. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The N-methylcarboxamide group can also influence the electronic transitions.
Solvent Effects:
The position and intensity of the absorption bands are often sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.
π → π Transitions:* In polar solvents, these bands typically exhibit a bathochromic shift due to the stabilization of the more polar excited state.
n → π Transitions:* These transitions, involving non-bonding electrons, often show a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the ground state through hydrogen bonding.
A systematic study in a range of solvents with varying polarities would allow for the detailed characterization of the electronic structure of this compound.
Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents
| Solvent | Polarity Index | Expected λmax (nm) for π → π* | Expected λmax (nm) for n → π* |
|---|---|---|---|
| Hexane | 0.1 | ~280 | ~320 |
| Dichloromethane | 3.1 | ~285 | ~315 |
| Ethanol (B145695) | 4.3 | ~290 | ~310 |
Solid-State Structural Elucidation via X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) for Crystalline Structure Determination
While a specific single-crystal X-ray diffraction study for this compound has not been detailed in the available literature, analysis of closely related structures, such as derivatives of aminopyridine and picolinamide (B142947), allows for a predictive description of its crystalline architecture.
It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would be primarily governed by a network of intermolecular hydrogen bonds. Key hydrogen bonding interactions are expected to form between:
The amino group (N-H) as a hydrogen bond donor and the pyridine nitrogen or the amide carbonyl oxygen as acceptors.
The amide N-H group as a hydrogen bond donor and the pyridine nitrogen or the amino group of a neighboring molecule as an acceptor.
Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 |
Analysis of Intermolecular Interactions via Hirshfeld Surfaces and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. For this compound, this analysis would provide a detailed picture of the close contacts between neighboring molecules.
The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map would indicate hydrogen bonding interactions, which are expected to be prominent given the presence of N-H and C=O groups.
2D Fingerprint Plots:
The two-dimensional fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct features corresponding to:
H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the plot.
N···H/H···N contacts: Appearing as sharp "wings" in the plot, indicative of hydrogen bonding.
O···H/H···O contacts: Also appearing as distinct spikes, corresponding to hydrogen bonds involving the carbonyl oxygen.
C···H/H···C contacts: Reflecting weaker C-H···π or other van der Waals interactions.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 2-aminopyridine (B139424) |
Computational Chemistry and Theoretical Investigations of 4 Amino N Methylpyridine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Amino-N-methylpyridine-2-carboxamide, DFT calculations would provide deep insights into its structural and electronic properties.
Geometry Optimization and Energetic Landscapes
Geometry optimization calculations would be performed to determine the most stable three-dimensional conformation of the molecule, i.e., the structure with the lowest potential energy. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related pyridine (B92270) derivatives have used DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to find optimized geometries. The results would reveal whether the molecule is planar or if there is significant twisting, for example, between the pyridine ring and the carboxamide group. An analysis of the energetic landscape would identify different conformers and the energy barriers for rotation around single bonds.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. For a molecule like this compound, analysis would show the distribution of these orbitals across the molecule, indicating which parts (e.g., the amino group, the pyridine ring, the carboxamide group) are most involved in electronic interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the pyridine and carboxamide groups, identifying them as likely sites for electrophilic attack. Conversely, positive regions, probably around the hydrogen atoms of the amino and methyl groups, would indicate sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer
NBO analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. This method provides a detailed picture of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. The analysis quantifies the stabilization energy (E2) associated with these interactions. For the target compound, NBO analysis would reveal charge transfers, such as from the lone pairs of the amino group nitrogen to anti-bonding orbitals within the pyridine ring, helping to explain the electronic effects of the substituents.
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimentally recorded spectra, researchers can confirm the molecular structure and assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be attributed to intermolecular forces like hydrogen bonding. For this compound, this analysis would help identify the characteristic frequencies for N-H, C=O, and C-N vibrations.
Mechanistic Biological Activity Studies in Vitro of 4 Amino N Methylpyridine 2 Carboxamide and Its Analogues
Enzyme Inhibition Profiles
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)
Analogues of 4-Amino-N-methylpyridine-2-carboxamide, particularly those based on pyridine (B92270) and fused pyridine scaffolds, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins from arachidonic acid. Selective inhibition of COX-2 is a significant area of research.
Studies on novel imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated significant and specific inhibitory effects on the COX-2 isoform. rjpbr.comresearchgate.net A series of these compounds exhibited IC₅₀ values ranging from 0.05 µM to 0.13 µM, indicating high potency. For instance, derivatives designated as 5e, 5f, and 5j were identified as the most potent, each with an IC₅₀ value of 0.05 µM. rjpbr.com The selectivity of these compounds for COX-2 over COX-1 is a noteworthy feature, with selectivity indices reported to be between 51.3 and 897.1. rjpbr.com Molecular docking studies suggest that this selectivity is partly due to the insertion of a methylsulfonyl pharmacophore into the secondary pocket of the COX-2 active site, allowing for hydrogen bond formation with key amino acid residues such as Arg-513 and His-90. rjpbr.com
Similarly, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were shown to inhibit both COX-1 and COX-2. Most of these compounds displayed stronger selectivity towards COX-2 compared to the reference drug, meloxicam. nih.gov Thiazole carboxamide derivatives have also been investigated, with some analogues showing preferential, albeit modest, selectivity for COX-2 over COX-1. acs.org
| Compound Class | Specific Analogue | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Compound 5e | 0.05 | Not Specified |
| Imidazo[1,2-a]pyridines | Compound 5f | 0.05 | Not Specified |
| Imidazo[1,2-a]pyridines | Compound 5j | 0.05 | Not Specified |
| Imidazo[1,2-a]pyridines | Compound 5i | Not Specified | 897.19 |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound A | IC₅₀ value comparable to meloxicam | Higher than meloxicam |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound E | IC₅₀ value comparable to meloxicam | Higher than meloxicam |
Nitric Oxide Synthase (NOS) Inhibition (e.g., iNOS/NOS II)
The 2-aminopyridine (B139424) scaffold, a core component of the titular compound's analogues, is a well-established inhibitor of nitric oxide synthases (NOS). The three primary isoforms are neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.
In vitro studies have identified 2-amino-4-methylpyridine (B118599) as a potent inhibitor of iNOS activity. nih.gov It was found to inhibit iNOS from mouse RAW 264.7 cells with an IC₅₀ of 6 nM and human recombinant iNOS with an IC₅₀ of 40 nM. nih.gov The inhibition was determined to be competitive with respect to the substrate, arginine. nih.gov This compound demonstrated selectivity for the inducible isoform, being less potent against human nNOS (IC₅₀ = 100 nM) and eNOS (IC₅₀ = 100 nM). nih.gov
Further structure-activity relationship studies have been conducted on a series of position-6 substituted 2-amino-4-methylpyridine analogues. nih.govwustl.edunih.govresearchgate.net These modifications were explored to enhance potency and selectivity. One such analogue, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, showed excellent potency for both rat nNOS (Kᵢ = 46 nM) and human nNOS (Kᵢ = 48 nM), with significant selectivity over human eNOS (388-fold) and human iNOS (135-fold). nih.gov Another derivative, compound 19c from a separate study, exhibited Kᵢ values of 24 nM and 55 nM for rat and human nNOS, respectively, with 153-fold selectivity against iNOS and 1040-fold selectivity against eNOS. nih.gov The 2-aminopyridine moiety is considered crucial for binding, forming key interactions with glutamate residues (Glu592 in nNOS) in the enzyme's active site. nih.gov
| Compound | Enzyme Target | Inhibitory Value (IC₅₀ or Kᵢ) |
|---|---|---|
| 2-Amino-4-methylpyridine | Mouse iNOS | IC₅₀ = 6 nM |
| 2-Amino-4-methylpyridine | Human iNOS | IC₅₀ = 40 nM |
| 2-Amino-4-methylpyridine | Human nNOS | IC₅₀ = 100 nM |
| 2-Amino-4-methylpyridine | Human eNOS | IC₅₀ = 100 nM |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | Kᵢ = 48 nM |
| Compound 19c (a 2-aminopyridine derivative) | Human nNOS | Kᵢ = 55 nM |
Cholinesterase (AChE, BChE) Inhibition
Derivatives containing pyridine carboxamide and related structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
A series of N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated inhibitory activity against both AChE and BChE in the low micromolar range. researchgate.net Similarly, derivatives of 2-amino-4,6-dimethylpyridine (B145770), including aryl(alkyl)carboxamides, were found to be moderately active inhibitors of both cholinesterases. researchgate.net
Further studies on pyridine derivatives with carbamic or amidic functions have identified potent inhibitors of human AChE (hAChE) and BChE (hBChE). One carbamate analogue, designated as compound 8, was the most potent hAChE inhibitor in its series with an IC₅₀ of 0.153 µM, while another, compound 11, was the most potent hBChE inhibitor with an IC₅₀ of 0.828 µM. nih.govresearchgate.net Kinetic studies revealed a mixed-type inhibition mechanism for compound 8, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net In another study, pyridine amide and carbamate derivatives were found to be more potent and selective towards equine BChE (eqBChE) over AChE from Electrophorus electricus (EeAChE). mdpi.com For example, a pyridine phenylcarbamate (compound 18) showed a time-dependent inhibition of eqBChE with an IC₅₀ value of 454 nM. mdpi.com
| Compound Class/Analogue | Enzyme Target | IC₅₀ (µM) |
|---|---|---|
| Pyridine carbamate (Compound 8) | Human AChE | 0.153 |
| Pyridine carbamate (Compound 11) | Human BChE | 0.828 |
| Pyridine phenylcarbamate (Compound 18) | Equine BChE | 0.454 |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide (Compound 6g) | AChE | 0.90 |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide (Compound 6g) | BuChE | 7.53 |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes.
A study focused on novel aminomethyl-pyridines identified potent inhibitors of DPP-4. nih.gov Through optimization, a number of 5-aminomethyl-pyridine derivatives were developed with inhibitory activity in the nanomolar range. One of the most promising compounds, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, demonstrated high potency against DPP-4 with an IC₅₀ of 10 nM. nih.govresearchgate.net This compound also showed excellent selectivity over the related peptidase DPP-8, against which it had an IC₅₀ of 6600 nM. nih.govresearchgate.net The research indicated that the substitution pattern on the pyridine ring, particularly the presence and position of a primary amine and an amide group, was crucial for the inhibitory activity. nih.gov Other related heterocyclic scaffolds, such as pyrimidinedione derivatives, have also been investigated as DPP-4 inhibitors. nih.gov
| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) |
|---|---|---|---|
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a virulence factor for some pathogenic bacteria. A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. mdpi.comnih.govums.edu.mynih.gov
All tested molecules in one study showed potent inhibitory action when compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 18.93 µM). mdpi.com The most potent compounds were 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7), with IC₅₀ values of 1.07 µM and 2.18 µM, respectively. mdpi.comnih.govums.edu.my The inhibitory potential was found to be dependent on the type and position of substituents on the pyridine ring. For example, an electron-donating methyl group at the ortho position of a carboxamide resulted in an IC₅₀ value of 3.41 µM, while a meta-chloro group on a carboxamide gave an IC₅₀ of 4.07 µM. mdpi.com In a separate study, oxazole-based imidazopyridine derivatives also demonstrated significant urease inhibition, with several analogues being more potent than the thiourea standard. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 |
| Pyridine carboxamide with ortho-CH₃ | 3.41 ± 0.011 |
| Pyridine carboxamide with meta-Cl | 4.07 ± 0.003 |
| Thiourea (Standard) | 18.93 ± 0.004 |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. rsc.orgnih.gov Its activity is linked to immune suppression, making it a target in immunotherapy.
Beta-lactamase Enzyme Inhibition (e.g., against ESBL-producing E. coli)
The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes by bacteria, poses a significant threat to the efficacy of beta-lactam antibiotics. wikipedia.org Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. nih.gov Consequently, there is substantial interest in developing novel beta-lactamase inhibitors to be co-administered with these antibiotics. nih.gov
Analogues of this compound, specifically a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, have been investigated for their potential to inhibit ESBL-producing Escherichia coli. In vitro studies on a clinical strain of ESBL-producing E. coli ST131, which carries the blaCTX-M gene, demonstrated that these compounds possess promising antibacterial activity. mdpi.com The blaCTX-M gene is a key contributor to resistance against cephalosporins. mdpi.com Molecular docking studies suggest that these thiophene-2-carboxamide analogues can effectively bind within the active site of the β-lactamase receptor of E. coli. mdpi.com This interaction is crucial for stabilizing the enzyme-inhibitor complex and preventing the hydrolysis of beta-lactam antibiotics. mdpi.com Specifically, compounds designated as 4a and 4c in the study were identified as the most potent inhibitors against the selected β-lactamase target enzymes. mdpi.com These findings highlight the potential of pyridine carboxamide derivatives as a scaffold for developing novel β-lactamase inhibitors to combat antibiotic resistance. mdpi.com
Enzyme Kinetic Studies
Enzyme kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For analogues of this compound, molecular docking studies have provided insights into their interaction with beta-lactamase. These computational analyses show that the compounds fit well into the binding pocket of the enzyme, with interactions stabilized by hydrogen bonding and hydrophobic (π-interactions). mdpi.com The consistent binding of different analogues within the same pocket region underscores the importance of these specific binding residues for inhibitory activity. mdpi.com
While specific kinetic data for this compound's inhibition of beta-lactamase is not detailed in the provided sources, studies on structurally related pyridine derivatives against other enzymes offer a model for their potential mechanism. For instance, 2-amino-4-methylpyridine has been shown to be a potent inhibitor of inducible nitric oxide synthase (NOS II). nih.gov Enzyme kinetic studies of this compound indicated that its inhibition is competitive with respect to the enzyme's substrate, arginine. nih.gov This competitive inhibition mechanism, where the inhibitor vies with the natural substrate for the enzyme's active site, is a common mode of action for enzyme inhibitors. Such findings suggest that pyridine carboxamides may function through similar competitive inhibition mechanisms against their target enzymes.
Antimicrobial Efficacy in In vitro Models
Antibacterial Activity Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative, Escherichia coli)
The antibacterial efficacy of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues has been demonstrated against ESBL-producing Escherichia coli ST131. The activity was evaluated using agar well diffusion and broth dilution methods to determine the zone of inhibition (ZOI), minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC). mdpi.com
The results indicated that the antibacterial activity, measured by the zone of inhibition, increased with higher concentrations of the compounds. mdpi.com Among the tested series, compounds 4a and 4c showed the highest activity. mdpi.com The pyridine nucleus is a common feature in various compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov
| Compound | Zone of Inhibition (mm) at 50 mg | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 4a | 13 ± 2 | 62.5 | 125 |
| 4b | 10 ± 2 | 125 | 250 |
| 4c | 15 ± 2 | 62.5 | 125 |
| 4d | 11 ± 2 | 125 | 250 |
| 4e | 10 ± 2 | 250 | 500 |
| 4f | 11 ± 2 | 125 | 250 |
| 4g | 12 ± 2 | 125 | 250 |
| 4h | 10 ± 2 | 250 | 500 |
Antifungal Activity
Pyridine carboxamide derivatives have also been explored for their antifungal properties. nih.govnih.gov Research into novel compounds of this class has shown moderate to good in vitro antifungal activity against various plant pathogenic fungi. nih.govnih.gov For example, certain pyridine carboxamide derivatives bearing a diarylamine-modified scaffold were evaluated against eight different plant pathogens. nih.gov One compound in this series, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide , demonstrated an inhibition rate of 76.9% against Botrytis cinerea. nih.gov
The mechanism of action for some of these antifungal carboxamides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govmdpi.com By inhibiting SDH, these compounds disrupt fungal respiration, leading to cell death. mdpi.com Molecular docking studies have supported this mechanism, showing that these compounds can bind effectively to the active site of SDH. nih.govnih.gov
Cellular Anti-inflammatory Mechanisms (In vitro)
Modulation of Inflammatory Mediators (e.g., PGE2, iNOS, COX-2 mRNA expression)
Inflammatory processes involve a complex cascade of mediators, including prostaglandins like PGE2 and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The modulation of these mediators is a key strategy for anti-inflammatory therapies.
A structural component of the target molecule, 2-amino-4-methylpyridine , has been identified as a potent inhibitor of iNOS activity in vitro. nih.gov Studies using mouse RAW 264.7 macrophage cells showed that this compound inhibited NOS II activity with an IC50 of 6 nM. nih.gov The inhibition was found to be competitive with respect to arginine, indicating it directly targets the enzyme's catalytic activity. nih.gov
Furthermore, the anti-inflammatory effects of various compounds are often associated with their ability to suppress the expression of COX-2 and the subsequent production of PGE2. researchgate.netresearchgate.net COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate inflammatory responses. nih.govnih.gov Studies on other heterocyclic compounds have demonstrated that their anti-inflammatory activity is linked to the downregulation of pro-inflammatory cytokines and mediators, including COX-2 and PGE2, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.net This suggests that this compound and its analogues may exert anti-inflammatory effects by interfering with the iNOS and COX-2 pathways.
Neuroprotective Properties in Cellular Models (e.g., against oxidative stress)
Extensive literature searches did not yield specific studies on the neuroprotective properties of this compound in cellular models of oxidative stress. While research exists on the broader class of pyridine derivatives and their potential roles in neuroprotection, direct experimental evidence and detailed mechanistic insights for this specific compound are not available in the reviewed scientific literature.
Research into the neuroprotective effects of various pyridine-containing compounds suggests that this chemical scaffold can be a starting point for the development of agents targeting neurological disorders. For instance, studies on other pyridine derivatives have explored their potential to mitigate oxidative stress, a key pathological factor in many neurodegenerative diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them, leading to cellular damage.
Generally, in vitro models used to assess neuroprotection against oxidative stress involve exposing neuronal cell cultures to toxins that induce oxidative damage, such as hydrogen peroxide (H₂O₂) or specific neurotoxins. The neuroprotective potential of a test compound is then evaluated by measuring various parameters, including cell viability, levels of intracellular ROS, mitochondrial function, and markers of apoptosis (programmed cell death).
While no such data is currently available for this compound, future in vitro studies would be necessary to determine if it possesses neuroprotective properties against oxidative stress. Such investigations would likely involve:
Cell Viability Assays: To determine if the compound can protect neuronal cells from death induced by oxidative stressors.
Reactive Oxygen Species (ROS) Measurement: To assess whether the compound can reduce the levels of harmful ROS within the cells.
Mitochondrial Function Analysis: To examine if the compound can preserve the function of mitochondria, which are often compromised during oxidative stress.
Apoptosis and Necrosis Assays: To understand the pathways of cell death that might be modulated by the compound.
Advanced Research Applications and Future Directions for 4 Amino N Methylpyridine 2 Carboxamide
Role as Intermediates in the Synthesis of Complex Organic Molecules
The pyridine-2-carboxamide framework, particularly when substituted at the 4-position, is a crucial component in the synthesis of complex, biologically active molecules. Its derivatives serve as key intermediates, enabling the construction of sophisticated molecular architectures that target various pathological conditions.
A notable application is in the development of novel anti-cancer agents. For instance, the related compound, 4-(4-aminophenylamino)-N-methylpicolinamide, acts as a pivotal intermediate in the synthesis of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. These derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. mdpi.com The synthesis involves condensing the intermediate with various aromatic isocyanates or acylating it with substituted benzoyl chlorides to produce a library of potential therapeutic agents. mdpi.com
Furthermore, the structural motif is integral to the synthesis of approved pharmaceuticals. 4-Chloro-N-methylpyridine-2-carboxamide is a vital intermediate in the multi-step synthesis of Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. mdpi.comruifuchem.comchemicalbook.com The synthesis of Sorafenib involves coupling this intermediate with 4-aminophenol (B1666318), followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. chemicalbook.comnih.gov The reliability and scalability of reactions involving this intermediate are critical for the pharmaceutical production of this life-saving drug. mdpi.comgoogle.com
The versatility of this scaffold extends to the agrochemical industry, where derivatives like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide are used as intermediates in the formulation of herbicides, insecticides, and fungicides. nbinno.com
| Intermediate Compound | Resulting Complex Molecule | Therapeutic/Industrial Application | Reference |
|---|---|---|---|
| 4-(4-aminophenylamino)-N-methylpicolinamide | 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Antitumor Agents | mdpi.com |
| 4-Chloro-N-methylpyridine-2-carboxamide | Sorafenib | Anticancer Drug (Kinase Inhibitor) | mdpi.comchemicalbook.com |
| 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | Various Pharmaceuticals and Agrochemicals | Drug Discovery, Crop Protection | nbinno.com |
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The 4-Amino-N-methylpyridine-2-carboxamide structure, with its pyridine (B92270) ring nitrogen, amino group, and amide functionality, provides multiple sites for directional hydrogen bonding, making it an excellent candidate for designing complex, self-assembling systems. nih.gov
Pyridine and pyridinium-based scaffolds are frequently employed in the design of synthetic receptors for anions due to their rigid structure and the ability of amide and C-H groups to act as hydrogen bond donors. researchgate.net The pyridine-2-carboxamide moiety is particularly effective because it pre-organizes the amide N-H proton for anion binding. researchgate.netnih.gov
While direct studies on this compound as an anion receptor are limited, related structures demonstrate the principle. Dicationic N-methylated pyridine-2,6-dicarboxamides, for example, form a well-defined cavity where amide NH and pyridinium (B92312) C-H groups are directed inward, creating an optimal environment for binding anions like chloride with high affinity. researchgate.net The 4-amino group on the target compound serves as a strategic point for modification. It can be functionalized to introduce additional binding sites or charged groups (e.g., by quaternization to form a pyridinium salt), which would enhance electrostatic interactions and increase binding strength and selectivity for specific anions. researchgate.net
The ability of molecules to self-assemble into well-ordered, crystalline structures through non-covalent interactions is the foundation of crystal engineering. Co-crystals are multi-component solids where neutral molecules are connected primarily by hydrogen bonds. nih.gov Aminopyridine derivatives are well-known for their capacity to form robust and predictable hydrogen-bonding patterns with complementary molecules, particularly carboxylic acids. psu.eduresearchgate.net
Studies on related aminopyrimidines and aminopyridines show the formation of a highly stable R²₂(8) graph-set motif, where a pair of N—H···O hydrogen bonds links the aminopyridine to a carboxylic acid. nih.govresearchgate.net This reliable "supramolecular synthon" is a powerful tool for designing co-crystals with tailored physicochemical properties, such as solubility and stability. researchgate.netrsc.org The this compound molecule contains the necessary functional groups—the pyridine nitrogen and the amino group—to form this classic R²₂(8) heterosynthon with a carboxylic acid co-former, while the carboxamide group can participate in further linking these units into extended one-, two-, or three-dimensional networks. nih.govnih.gov This controlled self-assembly is fundamental to creating new crystalline materials with predictable structures. psu.edu
| Aminopyridine/Pyrimidine Derivative | Co-former | Observed Supramolecular Motif | Reference |
|---|---|---|---|
| 2-Aminopyrimidine | Carboxylic Acids | R²₂(8) heterosynthon | psu.edu |
| 2-Amino-4,6-dimethoxypyrimidine | Anthranilic Acid | R²₂(8) heterosynthon | nih.gov |
| 2-Amino-4,6-dimethylpyrimidine | Substituted Organic Acids | R²₂(8) ring motif in co-crystals/salts | researchgate.net |
Exploration in Materials Science
The principles of controlled self-assembly and molecular recognition inherent to this compound are directly applicable to the field of materials science. The ability to form ordered, hydrogen-bonded networks and coordination complexes is key to developing functional organic materials. acs.org Aminopyridine derivatives are recognized as important building blocks in this area. researchgate.net
Computational Design of Novel Derivatives with Tailored Bioactivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing novel molecules with enhanced biological activity. rsc.org Starting with a core scaffold like this compound, these methods allow for the rational design of derivatives targeting specific enzymes or receptors. nih.govnih.gov
The typical workflow involves:
Target Identification: A biological target, such as a specific enzyme or protein receptor implicated in a disease, is chosen. nih.govresearchgate.net
Molecular Docking: The parent scaffold is docked into the active site of the target protein using software like MOE (Molecular Operating Environment). This simulation predicts the preferred binding orientation and calculates a binding energy score, indicating the strength of the interaction. nih.govmdpi.com
Interaction Analysis: The docking results are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. rsc.org
In Silico Modification: Based on the interaction analysis, new derivatives are designed in silico by adding or modifying functional groups at positions that could enhance binding affinity or selectivity. For example, computational studies on 2-amino-4-methylpyridine (B118599) analogues suggested that the 6-position was the most tolerant for introducing substituents to develop PET tracers without losing binding affinity. nih.gov
Iterative Refinement: The newly designed derivatives are then docked, and the process is repeated to optimize the structure for the best possible interaction with the target before committing to chemical synthesis. nih.gov
This approach has been successfully used to develop aminopyridine derivatives as potential anticancer agents and enzyme inhibitors. rsc.orgnih.govresearchgate.net
| Computational Step | Objective | Example Application | Reference |
|---|---|---|---|
| Target Identification | Select a disease-relevant protein. | Beta-catenin (CTNNB1) for colorectal cancer. | nih.gov |
| Molecular Docking | Predict binding mode and affinity of the ligand. | Docking aminopyridine derivatives into the active site of beta-catenin. | nih.govresearchgate.net |
| Interaction Analysis | Identify key non-covalent bonds (e.g., H-bonds). | Identifying H-bond interactions between aminopyridines and S. aureus target proteins. | mdpi.com |
| In Silico Modification | Design new derivatives with improved binding. | Modifying aminopyridine scaffolds to enhance inhibitory activity against target enzymes. | rsc.orgnih.gov |
Mechanistic Elucidation of Biological Interactions at the Molecular Level
Understanding precisely how a molecule interacts with its biological target is crucial for explaining its mechanism of action and for guiding further drug development. For derivatives of this compound, elucidating these interactions involves a combination of experimental and computational techniques.
Molecular docking studies, as discussed previously, provide the initial hypotheses for these interactions. For example, docking simulations of aminopyridine-based antibacterial compounds have shown the formation of multiple specific hydrogen bonds with the active sites of bacterial enzymes in S. aureus and B. subtilis. mdpi.com Similarly, studies on aminopyridine derivatives as anticancer agents revealed favorable binding energies and specific interactions with target proteins like beta-catenin. nih.govresearchgate.net These computational models highlight the critical role of the scaffold's hydrogen bond donors and acceptors in molecular recognition.
Experimentally, X-ray crystallography of a ligand-protein co-crystal provides the definitive, high-resolution picture of the binding mode. This technique can confirm the exact orientation of the inhibitor in the active site and precisely measure the distances of hydrogen bonds and other interactions. While no co-crystal structure of this compound with a protein is publicly available, the principles are well-established. The study of protein-protein interactions (PPIs) and how small molecules can modify them is a key area of research where such mechanistic insights are vital. nih.govnih.gov
Further computational methods like molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding. Together, these methods build a detailed molecular-level understanding of the compound's biological activity.
Conclusion
Summary of Key Research Themes and Methodologies Applicable to 4-Amino-N-methylpyridine-2-carboxamide
Research on derivatives of this compound primarily revolves around their synthesis and evaluation as potential therapeutic agents. A common synthetic strategy involves the modification of the 4-position of the pyridine (B92270) ring. For instance, the synthesis of related compounds often starts from 4-chloropicolinamide derivatives, which then undergo nucleophilic substitution reactions to introduce various amino or phenoxy groups at the 4-position.
Methodologies employed in the study of these derivatives are standard for medicinal chemistry research. They include:
Organic Synthesis: Multi-step synthesis to create libraries of related compounds for biological screening.
Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are used to confirm the chemical structures of newly synthesized molecules.
In Vitro Biological Assays: Cellular assays are widely used to assess the biological activity of these compounds, such as their ability to inhibit the proliferation of cancer cell lines.
Computational Modeling: Molecular docking and other computational methods are sometimes used to predict how these molecules might interact with biological targets.
Unaddressed Research Gaps and Future Perspectives for Comprehensive Understanding of the Compound
Future research should begin with the following:
Synthesis and Characterization: A definitive synthesis and complete characterization of this compound are necessary first steps. This would provide the foundational data for all subsequent research.
Physicochemical Profiling: A thorough investigation of its properties, such as solubility, stability, and pKa, would be crucial for understanding its behavior in biological systems.
Biological Screening: Once the compound is available in a pure form, it should be subjected to a broad range of biological screens to identify any potential activities. This could include screening against various cell lines, enzymes, and receptors.
Significance of Multi-Disciplinary Research Approaches for Pyridine Carboxamide Derivatives
The study of pyridine carboxamide derivatives is inherently multi-disciplinary. A comprehensive understanding of these compounds and their potential applications requires a collaborative approach involving:
Organic Chemists: To design and execute efficient synthetic routes to the target molecules and their analogs.
Pharmacologists and Biologists: To conduct in vitro and in vivo studies to determine the biological effects and mechanisms of action of these compounds.
Computational Chemists: To use molecular modeling and data analysis to guide the design of new compounds and to understand their interactions with biological targets.
Analytical Chemists: To develop and validate methods for the detection and quantification of these compounds in various matrices.
By bringing together expertise from these different fields, researchers can more effectively explore the therapeutic potential of the pyridine carboxamide scaffold and its derivatives, including the yet-to-be-studied this compound. A foundational study of this parent compound is essential to unlock the full potential of this chemical family.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-N-methylpyridine-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of pyridine-2-carboxylic acid derivatives with methylamine under reflux conditions. Optimization strategies include:
- Catalyst Selection : Use of palladium-based catalysts for amidation steps to enhance efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction rates.
- Temperature Control : Maintaining 80–100°C during coupling reactions minimizes side products.
- Purification : Column chromatography or recrystallization ensures ≥95% purity (HPLC) .
- Table: Example Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid, SOCl₂ | 85 | |
| 2 | Methylamine, DMF, 90°C | 72 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and amino groups) via chemical shifts (δ 2.3 ppm for N-methyl; δ 6.8–7.5 ppm for pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 166.087).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods predict the biological activity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina evaluates interactions with targets (e.g., antimicrobial enzymes). For example, a binding energy of −8.2 kcal/mol suggests strong affinity for bacterial DNA gyrase .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .
- Pharmacophore Modeling : Highlights critical functional groups (e.g., pyridine ring and carboxamide) for structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., HeLa vs. E. coli) to clarify potency variations .
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to identify species-specific metabolism discrepancies .
- Comparative SAR Analysis : Modify substituents (e.g., replacing N-methyl with bulkier groups) to isolate activity drivers .
Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substitutions at the 4-amino or N-methyl positions.
- Biological Screening : Test analogs against standardized panels (e.g., NCI-60 for anticancer activity) .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity trends .
- Table: Example SAR Findings
| Derivative | Modification | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| Parent | None | 12.3 | 45.6 |
| Derivative A | N-Ethyl | 8.7 | 32.1 |
| Derivative B | 4-Nitro | 28.9 | 18.9 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
